molecular formula C7H15NO B2550962 2-Amino-2-cyclobutylpropan-1-ol CAS No. 1270551-13-7

2-Amino-2-cyclobutylpropan-1-ol

Cat. No. B2550962
CAS RN: 1270551-13-7
M. Wt: 129.203
InChI Key: BMHGHDTUZNJQNZ-UHFFFAOYSA-N
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Description

“2-Amino-2-cyclobutylpropan-1-ol” is a chemical compound with the CAS Number: 1270551-13-7 . It has a molecular weight of 129.2 and is typically found in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-2-cyclobutyl-1-propanol . The InChI code for this compound is 1S/C7H15NO/c1-7(8,5-9)6-3-2-4-6/h6,9H,2-5,8H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-Amino-2-cyclobutylpropan-1-ol” are not available, the field of theoretical and computational chemistry, which includes the study of such compounds, has many potential future directions. These include the development of high-performance computational facilities and artificial intelligence approaches .

properties

IUPAC Name

2-amino-2-cyclobutylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(8,5-9)6-3-2-4-6/h6,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHGHDTUZNJQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclobutylpropan-1-ol

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